Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of 1-(1-(Pyridin-2-yl)-1H-pyrrol-2-yl)ethanone
Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of 1-(1-(Pyridin-2-yl)-1H-pyrrol-2-yl)ethanone
Executive Summary
In the landscape of modern drug development and coordination chemistry, the rational design of heterocyclic scaffolds is paramount. 1-(1-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-1-(2-pyridyl)pyrrole) represents a highly versatile, privileged molecular framework. Combining a pyridine ring, a pyrrole core, and a highly reactive acetyl group, this molecule serves as an advanced intermediate for the synthesis of complex pharmacophores and as a multidentate ligand in transition metal catalysis.
This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, designed specifically for application scientists and synthetic chemists.
Chemical Identity & Structural Architecture
The molecular architecture of 1-(1-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanone is defined by an N -arylated pyrrole where the 1-position is occupied by a 2-pyridyl group and the 2-position features an acetyl (ethanone) moiety[1].
From a mechanistic perspective, this structure is highly significant:
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Coordination Potential: The molecule possesses three potential coordination sites: the pyridine nitrogen (strong σ -donor), the pyrrole π -system (or nitrogen, upon specific transformations), and the carbonyl oxygen. This makes it an excellent precursor for N,N or N,O bidentate ligands[2].
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Electronic Push-Pull System: The electron-withdrawing nature of the pyridine ring modulates the electron density of the pyrrole core, while the acetyl group at the C2 position further polarizes the molecule, making it an ideal candidate for subsequent condensation reactions (e.g., Claisen-Schmidt condensations to form chalcones).
Physicochemical Profiling
The following table summarizes the core physicochemical parameters critical for downstream assay development and synthetic planning[3],[4].
| Parameter | Value / Description |
| IUPAC Name | 1-[1-(pyridin-2-yl)-1H-pyrrol-2-yl]ethan-1-one |
| CAS Registry Number | 1146080-86-5 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) |
| Topological Polar Surface Area (TPSA) | 30.0 Ų |
| Rotatable Bonds | 2 (C-N aryl bond, C-C acetyl bond) |
| Typical Purity (Commercial) | ≥ 98% |
Synthetic Methodologies & Protocols
As a Senior Application Scientist, achieving high yield and regioselectivity requires a deep understanding of the underlying reaction mechanisms. We outline two self-validating synthetic workflows for the preparation of 1-(1-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanone.
Visualizing the Synthetic Logic
Figure 1: Convergent synthetic pathways for 1-(1-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanone.
Route A: Clauson-Kaas Condensation followed by Friedel-Crafts Acylation
This route is highly scalable and relies on the de novo construction of the pyrrole ring followed by regioselective functionalization[5].
Mechanistic Rationale: The Clauson-Kaas reaction utilizes acetic acid not merely as a solvent, but as a critical acid catalyst that drives the hydrolysis of 2,5-dimethoxytetrahydrofuran into a reactive 1,4-dicarbonyl intermediate. This intermediate undergoes a double condensation with the primary amine of 2-aminopyridine. In the subsequent Friedel-Crafts acylation, the regioselectivity is strictly governed by the stabilization of the Wheland intermediate. Despite the electron-withdrawing nature of the N -pyridyl group, the α -position (C2) remains the most nucleophilic site due to the resonance stabilization provided by the pyrrole nitrogen's lone pair.
Step-by-Step Protocol:
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Pyrrole Synthesis: Charge a round-bottom flask with 2-aminopyridine (1.0 equiv) and glacial acetic acid (0.5 M concentration).
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Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 118 °C) for 2-3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
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Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the intermediate 1-(pyridin-2-yl)-1H-pyrrole.
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Acylation: Dissolve the intermediate (1.0 equiv) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
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Add anhydrous AlCl₃ (1.2 equiv) in a single portion, followed by the dropwise addition of acetyl chloride (1.1 equiv).
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Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
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Quench the reaction by pouring it over crushed ice. Extract with DCM, wash with brine, dry, and purify via silica gel chromatography to isolate the target ethanone.
Route B: Copper-Catalyzed Ullmann-Type N-Arylation
For laboratories where 2-acetylpyrrole is readily available, a direct C-N cross-coupling offers a more convergent approach[6].
Mechanistic Rationale: The Ullmann-type coupling relies on a Cu(I) catalytic cycle. The use of a bidentate diamine ligand (e.g., N,N′ -dimethylethylenediamine, DMEDA) is non-negotiable; it stabilizes the Cu(I) center, prevents its disproportionation into Cu(0) and Cu(II), and significantly lowers the activation energy required for the oxidative addition of the electron-deficient 2-bromopyridine. Potassium phosphate (K₃PO₄) is selected as the base because it is strong enough to deprotonate the pyrrole N-H, but mild enough to prevent aldol-type side reactions of the acetyl group.
Step-by-Step Protocol:
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Preparation: In an oven-dried Schlenk tube, combine 2-acetylpyrrole (1.0 equiv), 2-bromopyridine (1.2 equiv), CuI (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).
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Degassing: Evacuate and backfill the tube with Argon three times.
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Ligand Addition: Add anhydrous toluene (0.2 M) followed by DMEDA (20 mol%) via syringe.
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Reaction: Seal the tube and heat to 110 °C in an oil bath for 24 hours with vigorous stirring.
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Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts.
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Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography (gradient elution: Hexanes to 20% EtOAc in Hexanes) to yield the pure product.
Applications in Drug Development & Materials Science
The strategic placement of the pyridine and acetyl groups makes 1-(1-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanone a highly sought-after scaffold in several advanced fields:
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Kinase Inhibitor Pharmacophores: The 2-pyridylpyrrole motif acts as a bioisostere for indoles and azaindoles. The acetyl group serves as an ideal handle for synthesizing pyrimidines or pyrazoles via condensation with guanidine or hydrazines, respectively. These resulting polyheterocycles are frequently screened in oncology for ATP-competitive kinase inhibition[7].
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Organometallic Catalysis & Photoluminescence: The molecule can be deprotonated (if modified) or used directly as a neutral bidentate ligand to coordinate with Ruthenium (Ru), Iridium (Ir), or Platinum (Pt). These transition metal complexes exhibit unique photophysical properties, including long-lived excited states, making them valuable for OLED (Organic Light Emitting Diode) development and photoredox catalysis[2].
References
- NextSDS. 1-[1-(2-Pyridinyl)-1H-pyrrol-2-yl]ethanone — Chemical Identifiers and Regulatory Data.
- NextSDS. 1-[1-(2-Pyridinyl)-1H-pyrrol-2-yl]ethanone — Chemical Properties and Molecular Formula.
- ChemicalBook. 1H-pyrrol-2-yl)ethanone, 98+% C11H10N2O, MW.
- The Journal of Organic Chemistry (ACS Publications). Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids.
- ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- National Institutes of Health (NIH). A decennary update on applications of metal nanoparticles (MNPs) in the synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds.
- The Journal of Organic Chemistry (ACS Publications). Ruthenium-Catalyzed Dehydrogenative Functionalization of Alcohols to Pyrroles: A Comparison between Metal–Ligand Cooperative and Non-cooperative Approaches.
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